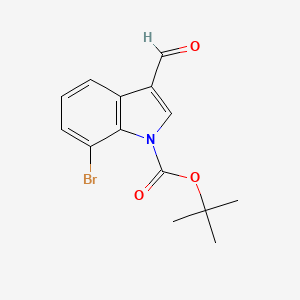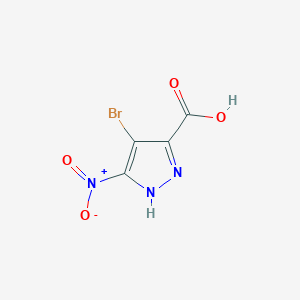
Ácido 4-bromo-5-nitro-1H-pirazol-3-carboxílico
Descripción general
Descripción
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C4H2BrN3O4. This compound is part of the pyrazole family, which is known for its diverse biological and pharmaceutical properties . The presence of bromine and nitro groups in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to possess many biological and pharmaceutical properties .
Mode of Action
It’s known that pyrazoles can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Pyrazoles are known to have various biological and pharmaceutical effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid. For instance, the compound was dissolved in warm ethanol for crystallization .
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit oxidative phosphorylation, which can lead to alterations in ATP production and energy homeostasis . Additionally, its impact on calcium uptake can affect various calcium-dependent cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with enzymes involved in oxidative phosphorylation, leading to inhibition of ATP production . This compound also affects calcium transport mechanisms, which can influence calcium signaling pathways and cellular responses. These interactions highlight the compound’s potential as a modulator of cellular energy metabolism and calcium homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid can form stable complexes with metal ions, which may affect its bioavailability and activity . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular energy metabolism and calcium signaling. At higher doses, it may cause toxic or adverse effects, such as disruption of ATP production and calcium homeostasis . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid is involved in various metabolic pathways, including those related to energy metabolism and calcium signaling. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation, leading to inhibition of ATP production . Additionally, its impact on calcium transport mechanisms can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and activity in different tissues.
Subcellular Localization
The subcellular localization of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its interactions with enzymes and transporters involved in oxidative phosphorylation and calcium transport can influence its localization and activity within the cell . Understanding the subcellular distribution of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of 4-bromo-1H-pyrazole-3-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrazoles.
Reduction: Formation of 4-bromo-5-amino-1H-pyrazole-3-carboxylic acid.
Oxidation: Formation of carboxylate salts or other oxidized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with different positioning of the nitro group.
5-bromo-4-nitro-1H-pyrazole-3-carboxylic acid: Another isomer with varied biological activities.
Uniqueness
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted synthesis and research applications .
Propiedades
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPVIOGABUWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346949 | |
| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-93-3 | |
| Record name | 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


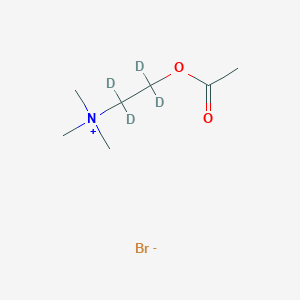
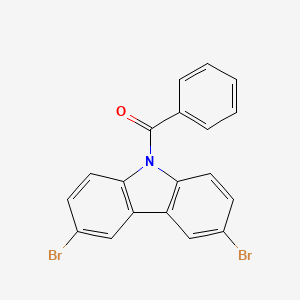

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)


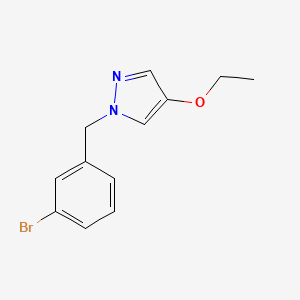
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
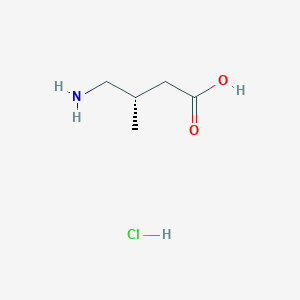

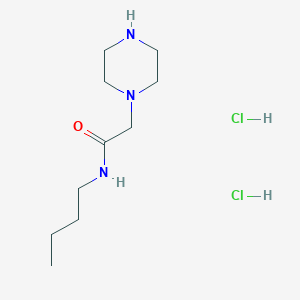
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
